molecular formula C20H13Cl2N3O2 B2936337 N-(2-cyanophenyl)-1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 941904-44-5

N-(2-cyanophenyl)-1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2936337
CAS RN: 941904-44-5
M. Wt: 398.24
InChI Key: KXEQUAXZSIGHRO-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, also known as Compound A, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Biological Activity

The chemical compound has been studied primarily for its synthesis methods and potential biological activities. Although direct studies on N-(2-cyanophenyl)-1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide were not found, research on similar heterocyclic compounds provides insight into the possible applications and methodologies that might apply to this compound as well.

  • Heterocyclic Synthesis : Research involving the synthesis of heterocyclic compounds with thiophene-2-carboxamide and similar structures has shown potential in the development of new antibiotic and antibacterial drugs. These studies explore various reactions to produce compounds with significant biological activity against both Gram-positive and Gram-negative bacteria (Ahmed, 2007).

  • Chemical Reactions and Derivatives : The synthesis of nitrile and non-nitrile pyridine products from reactions involving cyano-3-(x-nitrophenyl)prop-2-enamides with methyl 3-oxobutanoate highlights the versatility of these compounds. This research could inform the synthesis and functionalization of similar dihydropyridine derivatives, leading to compounds with varied biological and chemical properties (O'callaghan et al., 1999).

  • Fluorescence Properties : Studies on the domino synthesis and fluorescence properties of 4-cyano-2-oxo-1,2-dihydropyridine-3-carboxamides and related compounds have explored their potential in developing fluorescent materials. The non-catalytic conversion of these compounds in the presence of water to form fluorescent derivatives indicates their applicability in materials science and chemical sensing technologies (Ershov et al., 2015).

  • Electrophilic Amination : The electrophilic amination of carbanions using N-carboxamido oxaziridines, with derivatives such as the 3-(2-cyanophenyl)-variant, demonstrates a method for introducing amino groups into heterocyclic frameworks. This process can be crucial for synthesizing compounds with potential medicinal and biological applications (Armstrong et al., 2000).

properties

IUPAC Name

N-(2-cyanophenyl)-1-[(2,4-dichlorophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2N3O2/c21-15-8-7-14(17(22)10-15)12-25-9-3-5-16(20(25)27)19(26)24-18-6-2-1-4-13(18)11-23/h1-10H,12H2,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXEQUAXZSIGHRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)C2=CC=CN(C2=O)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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